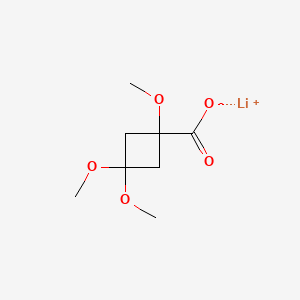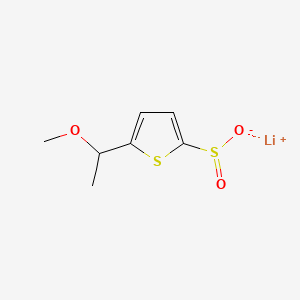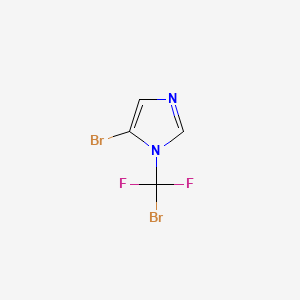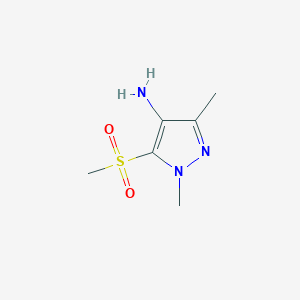
Lithium(1+) 1,3,3-trimethoxycyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 1,3,3-trimethoxycyclobutane-1-carboxylate is an organolithium compound that features a cyclobutane ring substituted with three methoxy groups and a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 1,3,3-trimethoxycyclobutane-1-carboxylate typically involves the reaction of 1,3,3-trimethoxycyclobutane-1-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 1,3,3-trimethoxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the compound or to remove specific functional groups.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or acyl derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced compounds.
Applications De Recherche Scientifique
Lithium(1+) 1,3,3-trimethoxycyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and in the study of reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mécanisme D'action
The mechanism of action of Lithium(1+) 1,3,3-trimethoxycyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by modulating the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,3-Trimethoxycyclobutane-1-carboxylic acid: The parent acid of the lithium salt.
1,3,3-Trimethylcyclohexene: A structurally similar compound with different functional groups.
Cyclobutane derivatives: Other cyclobutane-based compounds with various substituents.
Uniqueness
Lithium(1+) 1,3,3-trimethoxycyclobutane-1-carboxylate is unique due to the presence of the lithium ion, which imparts distinct chemical properties and reactivity. The combination of the cyclobutane ring and the methoxy groups also contributes to its unique structural and functional characteristics .
Propriétés
Formule moléculaire |
C8H13LiO5 |
|---|---|
Poids moléculaire |
196.2 g/mol |
Nom IUPAC |
lithium;1,3,3-trimethoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H14O5.Li/c1-11-7(6(9)10)4-8(5-7,12-2)13-3;/h4-5H2,1-3H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
XIOIUJSGVQDUHK-UHFFFAOYSA-M |
SMILES canonique |
[Li+].COC1(CC(C1)(OC)OC)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13467564.png)

![1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13467575.png)


![Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13467582.png)




![Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B13467607.png)

